(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride
CAS No.:
Cat. No.: VC18195470
Molecular Formula: C6H12Cl2N2OS
Molecular Weight: 231.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12Cl2N2OS |
|---|---|
| Molecular Weight | 231.14 g/mol |
| IUPAC Name | (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |
| Standard InChI | InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1 |
| Standard InChI Key | IVZMLYAUGGKXSG-ZJIMSODOSA-N |
| Isomeric SMILES | C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl |
| Canonical SMILES | C1=CSC(=N1)C(CCO)N.Cl.Cl |
Introduction
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol; dihydrochloride | |
| Molecular Formula | C₆H₁₂Cl₂N₂OS | |
| Molecular Weight | 231.14 g/mol | |
| SMILES | C1=CSC(=N1)C@@HN.Cl.Cl | |
| InChIKey | MLEQXZUBJLXZKM-RXMQYKEDSA-N |
Chemical Structure and Stereochemical Significance
The compound’s structure comprises a propan-1-ol backbone with an amino group at the 3-position and a 1,3-thiazol-2-yl substituent. The (3R) configuration is critical for its biological interactions, as enantiomers often exhibit divergent pharmacodynamic profiles . The thiazole ring’s 2-position substitution influences electronic properties and hydrogen-bonding capacity compared to 5-yl analogs .
Stereochemical Comparison with Isomers
Physicochemical Properties
Key Physicochemical Data
The dihydrochloride salt’s ionic nature increases polarity, enhancing solubility for in vitro assays compared to the free base .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Oral Toxicity | 4 (Harmful) | Warning |
| Skin Irritation | 2 | Warning |
| Eye Irritation | 2A | Warning |
| Respiratory Irritation | STOT SE 3 | Warning |
Precautionary Measures: Use personal protective equipment (P261/P264), avoid inhalation (P271), and rinse eyes thoroughly upon exposure (P305+P351+P338) .
Comparative Analysis with Related Compounds
(3R)-Dihydrochloride vs. Free Base
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume